molecular formula C8H8BrN3O B1613916 3-Bromo-6-methoxy-1H-indazol-4-amine CAS No. 1000341-23-0

3-Bromo-6-methoxy-1H-indazol-4-amine

Cat. No.: B1613916
CAS No.: 1000341-23-0
M. Wt: 242.07 g/mol
InChI Key: XDZZLJIQVKVFFM-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-1H-indazol-4-amine (CAS: 1000341-23-0) is a halogenated indazole derivative featuring a bromine atom at position 3, a methoxy group at position 6, and an amine group at position 2. This compound is of significant interest in medicinal chemistry due to its structural resemblance to intermediates used in antiviral and anticancer drug development . Its synthesis typically involves substitution reactions on indazole scaffolds, though detailed synthetic protocols are less documented compared to its analogs.

Properties

IUPAC Name

3-bromo-6-methoxy-2H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZZLJIQVKVFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646938
Record name 3-Bromo-6-methoxy-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-23-0
Record name 3-Bromo-6-methoxy-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-1H-indazol-4-amine typically involves the formation of the indazole core followed by functional group modifications. One common method includes the cyclization of substituted hydrazines with ortho-substituted benzenes . Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of indazole derivatives, including this compound, often utilizes scalable synthetic routes that ensure high yields and purity. These methods may involve continuous flow chemistry and the use of automated reactors to optimize reaction conditions and minimize byproducts .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-1H-indazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 3-bromo-6-methoxy-1H-indazol-4-amine exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of indazole compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. A recent study highlighted that certain indazole derivatives demonstrated IC50 values significantly lower than established chemotherapeutic agents like cisplatin, indicating their potential as effective anticancer agents .

Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of key enzymes or receptors that regulate cell proliferation and survival. For example, some indazole derivatives have been shown to inhibit tubulin polymerization, thus disrupting mitosis in cancer cells. This interaction results in increased apoptosis rates in treated cells, providing a dual benefit of reducing tumor size while sparing normal cells .

Chemical Biology

Biological Pathway Studies
this compound serves as a crucial tool compound for elucidating biological pathways. Its ability to selectively interact with specific molecular targets allows researchers to study the effects of these interactions on cellular functions. For instance, it has been utilized to investigate the role of various signaling pathways in cancer and inflammatory diseases .

Target Identification
In silico studies have been employed to predict the binding affinity of this compound with various proteins involved in disease mechanisms. Molecular docking simulations indicate strong interactions with proteins such as Bcl-2 and p53, which are critical in regulating apoptosis and cell cycle progression .

Material Science

Synthesis of Novel Materials
The unique properties of this compound enable its use in synthesizing novel materials with enhanced characteristics. Research has demonstrated its application in creating advanced polymers and nanomaterials that exhibit improved mechanical and thermal properties. These materials can be utilized in various applications ranging from drug delivery systems to electronic devices .

Case Studies

Study Application Findings
Study on cytotoxicity of indazole derivativesAnticancerCompound 5 showed IC50 = 0.16 µM against HeLa cells, outperforming cisplatin .
Investigation of apoptosis pathwaysChemical BiologyIndazole derivatives induced apoptosis via modulation of Bcl-2 family proteins .
Synthesis of advanced materialsMaterial ScienceIndazole compounds were incorporated into polymer matrices, enhancing their thermal stability.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations and Structural Similarities

The table below compares substituents and key properties of 3-Bromo-6-methoxy-1H-indazol-4-amine with five related compounds:

Compound Name Substituents (Position) CAS Number Molecular Formula Molecular Weight Key Applications/Notes
This compound Br (3), OMe (6), NH2 (4) 1000341-23-0 C8H7BrN3O 257.07 g/mol Potential kinase inhibitor intermediate
3-Bromo-6-chloro-1H-indazol-4-amine Br (3), Cl (6), NH2 (4) 885519-95-9 C7H5BrClN3 246.49 g/mol Intermediate for antiviral agents
6-Bromo-1H-indazol-4-amine Br (6), NH2 (4) 885518-50-3 C7H6BrN3 212.05 g/mol Research compound; solubility in organic solvents
6-Bromo-4-fluoro-1H-indazol-3-amine Br (6), F (4), NH2 (3) 1227912-19-7 C7H5BrFN3 230.04 g/mol Experimental use in fluorinated drug design
7-Bromo-4-chloro-1H-indazol-3-amine Br (7), Cl (4), NH2 (3) Not specified C7H5BrClN3 246.49 g/mol Key intermediate for Lenacapavir (HIV drug)

Key Observations :

  • Positional Isomerism : Shifting the bromine from position 3 (target compound) to 6 or 7 alters steric and electronic properties, impacting binding affinity in biological targets .

Biological Activity

3-Bromo-6-methoxy-1H-indazol-4-amine is a compound belonging to the indazole family, which has been recognized for its diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound can be synthesized through various methods, including cyclization reactions involving 2-azidobenzaldehydes and amines. The presence of the bromine and methoxy groups significantly influences its chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, in a comparative study, several indazole derivatives were tested against various human cancer cell lines. The compound exhibited notable cytotoxic effects:

CompoundCell LineIC50 (µM)
This compoundHeLa0.16
Reference Drug (Cisplatin)HeLa-
Other Indazole DerivativesK562Varies

The IC50 value of 0.16 µM against HeLa cells indicates that this compound is significantly more potent than many other derivatives tested in the same study .

The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, which is enhanced by the presence of bromine and methoxy groups. This binding can lead to apoptosis in cancer cells, as evidenced by increased rates of apoptosis in treated K562 cells .

Case Studies

  • Study on Indazole Derivatives : A study synthesized various indazole derivatives, including this compound, and evaluated their anticancer properties against multiple cell lines (A549, K562). The results demonstrated that this compound had a significant inhibitory effect on cancer cell proliferation .
  • Structure-Activity Relationship (SAR) Analysis : Another investigation focused on the SAR of indazole derivatives revealed that modifications at specific positions could enhance or diminish biological activity. The presence of the methoxy group at position 6 was found to be crucial for maintaining cytotoxicity against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-methoxy-1H-indazol-4-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-methoxy-1H-indazol-4-amine

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